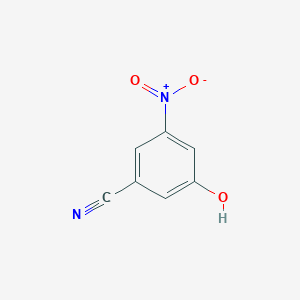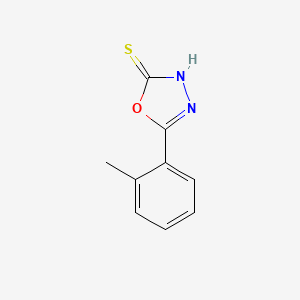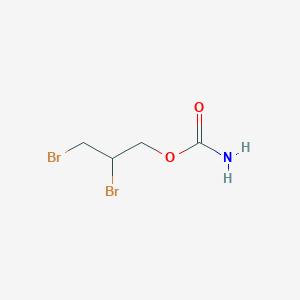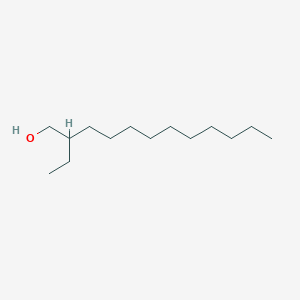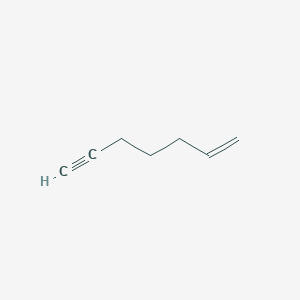
beta-Alanylglycine
Übersicht
Beschreibung
Beta-Alanylglycine is a compound with the linear formula C5H10N2O3 . It is a dipeptide composed of beta-alanine and glycine .
Synthesis Analysis
Beta-Alanylglycine can be synthesized through various methods. For instance, a study discusses the production of 3-Hydroxypropionic acid (3-HP) via the synthetic β-alanine pathway in Komagataella phaffii by expressing three heterologous genes . Another study provides a systematic review of the chemical and biological synthesis pathways, synthesis mechanisms, key synthetic enzymes, and factors influencing β-alanine .
Molecular Structure Analysis
The molecular structure of Beta-Alanylglycine is represented by the linear formula C5H10N2O3 . Its molecular weight is 146.1445 .
Chemical Reactions Analysis
Beta-Alanylglycine can undergo various chemical reactions. For instance, N-acetyl-β-alanine can be converted by Aad (N-acetyl-beta-alanine deacetylase) to generate β-alanine and acetate .
Wissenschaftliche Forschungsanwendungen
1. Betaine in Metabolic Processes
Beta-Alanylglycine, also known as betaine, plays a significant role in metabolic processes. It acts as a methyl group donor in the metabolism of homocysteine to methionine, contributing to important biochemical pathways (Schwab et al., 2002). Betaine's involvement in lipid metabolism and as a lipotropic agent, enhancing liver function, is also noted. It helps in maintaining cellular hydration and stabilizing protein structures under stress conditions (Cholewa et al., 2019).
2. Therapeutic Applications
The therapeutic potential of betaine is significant. It shows beneficial actions in diseases like obesity, diabetes, cancer, and Alzheimer’s disease due to its anti-inflammatory functions androle in sulfur amino acid metabolism against oxidative stress. The inhibition of nuclear factor-κB activity and NLRP3 inflammasome activation by betaine contributes to these therapeutic effects (Zhao et al., 2018).
3. Role in Osmoregulation and Stress Response
Beta-Alanylglycine, as an osmolyte, is crucial for regulating cell volume and osmotic balance in cells, especially under stressful conditions. This ability to maintain cellular hydration helps in protecting cells from osmotic stress and contributes to the stabilization of proteins, which is vital for various physiological processes (Cholewa et al., 2019).
4. Impact on Exercise Performance and Body Composition
Betaine supplementation has shown to enhance resistance training-based performance and improve body composition outcomes when associated with a resistance training program. The mechanisms suggested include stimulation of lipolysis, inhibition of lipogenic genes/enzymes, stimulation of insulin-like growth factor 1 (IGF-1) release and insulin-receptor signaling, reduction of proinflammatory cytokines, and activation of protein synthesis pathways (Cholewa et al., 2019).
5. Influence in Livestock Feed and Meat Quality
In livestock production, betaine serves as a feed additive, impacting performance, carcass characteristics, and meat quality. As a carcass modifier, it increases the lean carcass percentage and reduces fat percentage by altering lipid deposition. Betaine supplementation in animal feed has shown to improve average daily gain, increase feed consumption, and enhance the efficiency of food utilization (AbdelsattarM. et al., 2019).
Zukünftige Richtungen
While specific future directions for Beta-Alanylglycine are not mentioned in the search results, there are several studies discussing the future directions of related compounds and fields. For instance, there is ongoing research into the potential of natural compounds as inhibitors of Aβ peptide aggregation , the development of therapeutic peptides , and emerging therapies for glioblastoma .
Eigenschaften
IUPAC Name |
2-(3-aminopropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-2-1-4(8)7-3-5(9)10/h1-3,6H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHYJVJAGQLHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181230 | |
| Record name | beta-Alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Alanylglycine | |
CAS RN |
2672-88-0 | |
| Record name | β-Alanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2672-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002672880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2672-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




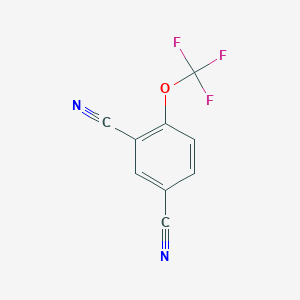
![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)

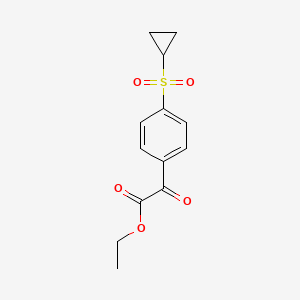
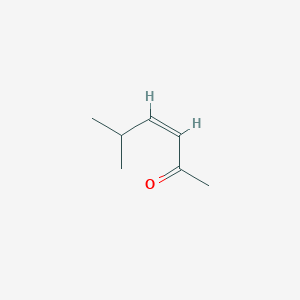
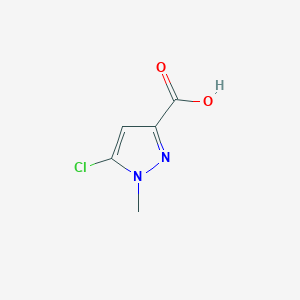

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)
